molecular formula C27H26ClN3O3S B2878072 3-((4-Chlorophenyl)sulfonyl)-6-ethoxy-4-(4-phenylpiperazin-1-yl)quinoline CAS No. 895640-03-6

3-((4-Chlorophenyl)sulfonyl)-6-ethoxy-4-(4-phenylpiperazin-1-yl)quinoline

Cat. No. B2878072
CAS RN: 895640-03-6
M. Wt: 508.03
InChI Key: AMALDTVCYWPXJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, a 1,2,4-triazole ring, and a phenylpiperazine moiety. These structural motifs are common in many biologically active compounds and can interact with various biological targets .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, quinoline and 1,2,4-triazole derivatives are known to participate in a variety of chemical reactions. For example, quinolines can undergo electrophilic substitution reactions, while 1,2,4-triazoles can act as ligands in coordination chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and structural motifs. For example, the presence of the quinoline and 1,2,4-triazole rings might contribute to its aromaticity and potentially its planarity .

Scientific Research Applications

Drug Discovery

The unique structure of this compound offers exciting possibilities in drug discovery. The presence of the phenylpiperazine moiety is particularly noteworthy as it is a common structural motif found in pharmaceuticals .

Modulation of Pharmacokinetic Properties

The incorporation of the piperazine heterocycle into biologically active compounds can positively modulate the pharmacokinetic properties of a drug substance . This can enhance the drug’s absorption, distribution, metabolism, and excretion (ADME) properties, improving its overall therapeutic profile.

Development of Antimicrobial Agents

Compounds with a piperazine moiety have been found to exhibit antimicrobial activity . Therefore, “3-((4-Chlorophenyl)sulfonyl)-6-ethoxy-4-(4-phenylpiperazin-1-yl)quinoline” could potentially be explored for the development of new antimicrobial agents.

Development of Antidepressants

Piperazine derivatives have been used in the development of antidepressant drugs . The phenylpiperazine moiety in the compound could potentially contribute to antidepressant activity.

Development of Antipsychotics

Phenylpiperazine is a structural component of several antipsychotic drugs . This suggests potential applications of “3-((4-Chlorophenyl)sulfonyl)-6-ethoxy-4-(4-phenylpiperazin-1-yl)quinoline” in the development of new antipsychotic medications.

Development of Anti-inflammatory Drugs

Piperazine derivatives have also been found to exhibit anti-inflammatory activity . This compound could potentially be used in the development of new anti-inflammatory drugs.

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Quinoline and 1,2,4-triazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and antiviral activities .

Future Directions

Future research could involve further exploration of the biological activities of this compound, as well as the development of related compounds with improved activity or reduced side effects. Additionally, more detailed studies could be conducted to understand its mechanism of action .

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6-ethoxy-4-(4-phenylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O3S/c1-2-34-22-10-13-25-24(18-22)27(31-16-14-30(15-17-31)21-6-4-3-5-7-21)26(19-29-25)35(32,33)23-11-8-20(28)9-12-23/h3-13,18-19H,2,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMALDTVCYWPXJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-Chlorophenyl)sulfonyl)-6-ethoxy-4-(4-phenylpiperazin-1-yl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.